molecular formula C14H21NO2 B168490 Ethyl 3-(benzylamino)-3-methylbutanoate CAS No. 17945-54-9

Ethyl 3-(benzylamino)-3-methylbutanoate

Cat. No.: B168490
CAS No.: 17945-54-9
M. Wt: 235.32 g/mol
InChI Key: AYVCXYHRYDQWIC-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-3-methylbutanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of butanoic acid, featuring a benzylamino group and an ethyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters. This reaction can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions, which enhances the reaction efficiency and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 3-(benzylamino)-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

    Ethyl 3-(benzylamino)propanoate: Similar structure but with a shorter carbon chain.

    Methyl 3-(benzylamino)-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its longer carbon chain compared to similar compounds may influence its solubility and interaction with biological targets .

Biological Activity

Ethyl 3-(benzylamino)-3-methylbutanoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : Approximately 221.29 g/mol
  • Functional Groups : Ethyl ester and benzylamino group

The compound's structure contributes to its reactivity and interactions with biological systems, making it a subject of interest in pharmacological studies.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The benzylamino group allows for interaction with various enzymes, potentially inhibiting or modulating their activity.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
  • Binding Affinities : Preliminary studies suggest that the compound may bind to specific receptors or enzymes, influencing cellular processes.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Studies have suggested potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. For example, analogues of the compound have shown promising results in the NCI 60 cell line screening .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-3-methylbutanoateC₇H₁₆ClNO₂Simpler structure; less sterically hindered
Benzyl 2-amino-2-methylpropanoateC₁₁H₁₅NO₂Contains a benzyl group but lacks the ester
N-benzyl-2-aminoacetateC₉H₁₁NO₂Similar amine functionality with different backbone

The branched structure of this compound enhances its solubility and interaction with biological targets compared to simpler amines or esters.

Case Studies and Research Findings

  • Antiproliferative Activity : In a study assessing the antiproliferative effects on HCT116 cells, analogues of this compound demonstrated significant inhibition of cell growth, with GI50 values indicating varying degrees of potency. The most active analogues were found to induce global histone acetylation, suggesting a mechanism involving epigenetic regulation .
  • Binding Studies : Interaction studies have focused on the binding affinities of this compound to specific receptors involved in cancer progression. These studies provide insights into its potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(benzylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVCXYHRYDQWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302340
Record name ethyl 3-(benzylamino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17945-54-9
Record name 17945-54-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(benzylamino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 3,3-dimethylacrylate (19.3 g, 0.151 mol) in EtOH (150 mL) was added benzylamine (16.2 g, 0.151 mol) and refluxed for 24 h. The reaction mixture was concentrated in vacuo. The distillation of the residue gave ethyl 3-benzylamino-3-methylbutyrate as a colorless oil (7.48 g, 21%).
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19.3 g
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16.2 g
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150 mL
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Synthesis routes and methods II

Procedure details

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